![molecular formula C11H12FN3 B6262752 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1156888-70-8](/img/no-structure.png)

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-bearing compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis

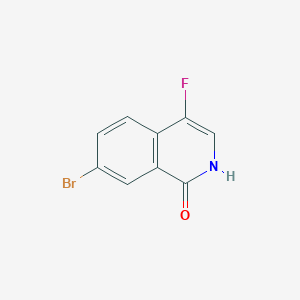

The molecular structure of “2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline” include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and it is soluble in DMSO but insoluble in water .Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves the reaction of 2-fluoroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent to form the intermediate 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline. The intermediate is then purified and characterized using various analytical techniques.", "Starting Materials": [ "2-fluoroaniline", "3-methyl-1H-pyrazole-4-carbaldehyde", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-fluoroaniline and 3-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the reaction mixture using column chromatography or recrystallization.", "Step 5: Characterize the intermediate product using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.", "Step 6: Further reactions can be carried out on the intermediate product to obtain the final product, 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline." ] } | |

CAS RN |

1156888-70-8 |

Product Name |

2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

Molecular Formula |

C11H12FN3 |

Molecular Weight |

205.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.